5-cyanofuran-2-carboxylic Acid
Overview
Description
5-cyanofuran-2-carboxylic Acid is a compound used for experimental and research purposes . It belongs to the class of organic compounds known as 2-furanilides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H3NO3 . Its InChI code is 1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H, (H,8,9) . The molecular weight of this compound is 137.09 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s storage temperature is between 2-8°C in a dry, sealed environment .Scientific Research Applications
Biomass-Derived Applications
5-cyanofuran-2-carboxylic acid derivatives exhibit potential in the production of biofuels and polymers. Dutta et al. (2015) demonstrated that acid chloride derivatives of furan-based acids, closely related to this compound, can be efficiently produced from biomass-derived aldehydes. These derivatives are valuable intermediates in the manufacture of furoate ester biofuels and polymers, indicating a sustainable approach to material production from renewable resources (Dutta, Wu, & Mascal, 2015).
Bio-Based Building Blocks
Furan carboxylic acids, including structures related to this compound, are recognized as promising bio-based building blocks in various industries. Jia et al. (2019) developed a dual-enzyme cascade system for the synthesis of furan carboxylic acids, highlighting their significance in pharmaceutical and polymer industries. This approach emphasizes the potential of this compound and its derivatives in creating high-value products from bio-based resources (Jia, Zong, Zheng, & Li, 2019).
Biocatalytic ApplicationsThe use of biocatalysts for the synthesis of furan-based carboxylic acids, akin to this compound, has shown high substrate tolerance and yield. Wang et al. (
- reported the use of recombinant Escherichia coli for the selective oxidation of biomass-derived furans into corresponding furan-based carboxylic acids. The research showcased the potential industrial applications of these biocatalytic processes, likely applicable to the synthesis and processing of this compound and its derivatives (Wang, Gong, & He, 2020).
Catalytic Applications in Polymer Industry
This compound derivatives might be integral to the production of renewable alternatives to widely-used chemicals in the polymer industry. Nakagawa, Yabushita, and Tomishige (2021) reviewed the catalytic reduction systems of furancarboxylic acids, demonstrating the possibility of transforming these compounds into valuable chemicals like adipic acid, a critical component in the polymer industry. This insight might extend to the derivatives of this compound, positioning them as key substances in sustainable biomass utilization (Nakagawa, Yabushita, & Tomishige, 2021).
Safety and Hazards
The safety information for 5-cyanofuran-2-carboxylic Acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for 5-cyanofuran-2-carboxylic Acid and similar compounds are promising. The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests that many more simple or complex chemicals can be obtained . This could lead to excellent applications of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .
Mechanism of Action
Target of Action
The primary target of 5-cyanofuran-2-carboxylic acid is the Macrophage colony-stimulating factor 1 receptor (CSF1R) . CSF1R is a type of protein found on the surface of certain cells, including macrophages, which are a type of white blood cell. It plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes .
Mode of Action
It is known that the compound interacts with its target, leading to changes in the receptor’s activity . This interaction could potentially alter the function of macrophages, influencing immune responses.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good permeability and could potentially cross biological membranes .
properties
IUPAC Name |
5-cyanofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCADSYQQJUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445929 | |
Record name | 5-cyanofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
212197-74-5 | |
Record name | 5-cyanofuran-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyanofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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